![molecular formula C27H31N2O6Pd2S2+ B3103273 (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer CAS No. 1435520-65-2](/img/structure/B3103273.png)
(2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer
Overview
Description
The compound “(2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer” is a chemical compound with the CAS number 1435520-65-2 . It is a dimeric compound that contains a central palladium ion surrounded by two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands .
Synthesis Analysis
This compound can be used as a palladium catalyst, primarily serving as a catalytic agent in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a central palladium ion, with two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands coordinating with it, forming a dimeric structure . These ligands coordinate with the palladium ion through the amino and methanesulfonate groups .Chemical Reactions Analysis
As a catalyst, this compound can participate in various organic synthesis reactions. It can be involved in the formation of C-C bonds, addition reactions of alkenes, and nucleophilic substitution reactions . It can also serve as a reducing agent in some reduction reactions .Physical And Chemical Properties Analysis
The compound appears as a yellow solid and is relatively stable at room temperature . It has good solubility and can dissolve in water, organic solvents, and some common acids and bases . The molecular formula of the compound is C27H31N2O6Pd2S2+ and its molecular weight is 756.51484 .Scientific Research Applications
Aminocarbonylation of (Hetero)Aryl Bromides
This compound can be used as a catalyst in the aminocarbonylation of (hetero)aryl bromides . Aminocarbonylation is a process that involves the introduction of an amino carbonyl group into a molecule, which can be useful in the synthesis of various organic compounds.
C-C and C-N Cross-Coupling Reactions
“(2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer” can also be used in general C-C and C-N cross-coupling reactions . These reactions are fundamental processes in organic chemistry, used to create a wide variety of complex molecules.
Suzuki-Miyaura Coupling
This compound has been used in Suzuki-Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds.
Self-Arylation of 1-Alkyl-3-bromo-2-phenyl-2,1-borazaronaphthalenes
In the presence of this palladium compound, 1-alkyl-3-bromo-2-phenyl-2,1-borazaronaphthalenes undergo self-arylation to form 2,1-borazaronaphthols .
Synthesis of β-Borylated Porphyrins
The compound has been used in the Suzuki–Miyaura coupling of β-borylated porphyrins with 2-iodoaniline . This reaction is useful in the synthesis of porphyrin-based compounds, which have applications in areas such as photodynamic therapy and solar energy conversion.
Catalyst for Various Cross-Coupling Reactions
“(2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer” is a versatile catalyst for various cross-coupling reactions . It has a long life in solutions and is readily soluble in various organic solvents .
Mechanism of Action
Target of Action
It is known that palladium complexes often target various organic compounds in catalytic reactions .
Mode of Action
The (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer acts as a catalyst in organic synthesis reactions . It forms a dimeric structure with a central palladium ion, surrounded by two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands . These ligands coordinate with the palladium ion through the amino and methanesulfonyl groups .
Biochemical Pathways
It is known to participate in c-c bond formation, addition reactions of alkenes, and nucleophilic substitution reactions . In some reduction reactions, it can also act as a hydrogenation agent .
Result of Action
The (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, as a catalyst, facilitates various organic reactions without being consumed in the process . The exact molecular and cellular effects depend on the specific reactions it catalyzes .
Action Environment
The compound is relatively stable at room temperature and has good solubility in water, organic solvents, and some common acids and bases . Its efficacy as a catalyst can be influenced by various environmental factors such as temperature, pH, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methanesulfonic acid;2-(2-methylphenyl)aniline;palladium;palladium(2+);2-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.C12H10N.2CH4O3S.2Pd/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;;/h2-9H,14H2,1H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);;/q;-1;;;;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEZSEJIPGPPBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2N.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N2O6Pd2S2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonic acid;2-(2-methylphenyl)aniline;palladium;palladium(2+);2-phenylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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